N-Vanillylidenebenzidine
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Overview
Description
N-Vanillylidenebenzidine is an organic compound with the molecular formula C20H18N2O2. It is a derivative of benzidine, which is known for its applications in dye production and as a reagent in various chemical reactions. This compound is characterized by the presence of a vanillyl group attached to a benzidine core, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Vanillylidenebenzidine typically involves the condensation of vanillin with benzidine. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-Vanillylidenebenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can yield amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-Vanillylidenebenzidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-Vanillylidenebenzidine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it has been shown to inhibit the activity of certain oxidases, leading to a decrease in oxidative stress. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in various physiological effects .
Comparison with Similar Compounds
Benzidine: A parent compound used in dye production and as a reagent in chemical reactions.
Vanillin: A precursor used in the synthesis of N-Vanillylidenebenzidine.
Quinone Derivatives: Products of the oxidation of this compound.
Uniqueness: this compound is unique due to the presence of both vanillyl and benzidine moieties, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
73688-67-2 |
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Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-[[4-(4-aminophenyl)phenyl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C20H18N2O2/c1-24-20-12-14(2-11-19(20)23)13-22-18-9-5-16(6-10-18)15-3-7-17(21)8-4-15/h2-13,23H,21H2,1H3 |
InChI Key |
VMJWAYOXEYWYGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N)O |
Origin of Product |
United States |
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